molecular formula C24H23ClN4O4 B2396589 (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-72-3

(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Número de catálogo: B2396589
Número CAS: 946302-72-3
Peso molecular: 466.92
Clave InChI: XLJDQZGQDWLRHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the CAS Registry Number 946302-72-3 and a molecular formula of C 24 H 23 ClN 4 O 4 . This research chemical features a complex structure comprising both an oxazole and a 1,2,3-triazole ring, making it a molecule of interest in various chemical and pharmacological research areas. While specific research applications and mechanism of action for this compound are not detailed in the available literature, its molecular architecture suggests potential as a key intermediate in organic synthesis or for the development of bioactive molecules. Physicochemical properties include a predicted boiling point of 631.9±65.0 °C and a density of 1.32±0.1 g/cm 3 at 20 °C and 760 Torr . The compound has a calculated topological polar surface area of 92.3 Ų . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O4/c1-14(2)32-20-11-5-17(6-12-20)23-26-21(16(4)33-23)13-31-24(30)22-15(3)29(28-27-22)19-9-7-18(25)8-10-19/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJDQZGQDWLRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946296-10-2) is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes findings from various studies to elucidate its biological activity, including its antitumor properties and mechanisms of action.

  • Molecular Formula : C25H26N4O5
  • Molecular Weight : 462.5 g/mol
  • Structure : The compound features a triazole ring linked to an oxazole moiety, which is known for enhancing biological activity through diverse mechanisms.

Antitumor Activity

Recent research has highlighted the compound's promising antitumor effects. In a study evaluating various triazole derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines, including lung cancer cells (H460) and non-small cell lung cancer (NSCLC) cells.

Key Findings :

  • IC50 Values : The compound demonstrated an IC50 value of approximately 6.06 μM against H460 cells, indicating potent antitumor activity .
  • Mechanism of Action : The compound induced apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and the activation of apoptotic pathways. Western blot analysis revealed elevated expressions of LC3 and γ-H2AX proteins, which are markers for autophagy and DNA damage response, respectively .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial effects. It was tested against various bacterial strains and exhibited moderate inhibitory activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

The neuroprotective potential of this compound was also explored in models of neurodegenerative diseases. It showed promising results in reducing oxidative stress and inflammation in neuronal cell lines.

Mechanistic Insights :

  • The compound inhibited the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
  • In vitro studies indicated that it could protect neuronal cells from oxidative damage induced by hydrogen peroxide .

Case Studies

Several case studies have been conducted to further investigate the biological activities of this compound:

  • Case Study on Lung Cancer :
    • A study involving H460 cell lines demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through ROS-mediated pathways.
    • The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies targeting lung cancer .
  • Case Study on Bacterial Resistance :
    • In a comparative study assessing various triazole derivatives against resistant strains of bacteria, this compound exhibited comparable or superior activity to existing antibiotics.
    • This positions it as a potential candidate for further development in combating antibiotic resistance .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity
Preliminary studies have shown that derivatives of triazole compounds can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The inhibition rates of these compounds were comparable to standard antibiotics.

CompoundBacterial StrainInhibition (%)
Triazole derivativeM. tuberculosis85%
Reference Drug (Rifampicin)M. tuberculosis98%

2. Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives. Research has shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example:

Cell LineCompoundIC50 (μM)
MCF-7Triazole derivative25.0
HCT-116Related compound6.0

The mechanism underlying the anticancer activity may involve the inhibition of key metabolic pathways in cancer cells and the induction of apoptosis.

Case Studies

Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity
In another study, researchers assessed the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it significantly inhibited cell growth in MCF-7 and HCT-116 cells, supporting its potential use as an anticancer agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Crystallographic Features

The compound’s closest analogs differ in heterocyclic cores, substituents, or functional groups:

Compound Name Key Structural Features Crystallographic Data (if available) Reference
Target Compound Oxazole-triazole hybrid with 4-isopropoxyphenyl, 4-chlorophenyl, and methyl substituents Likely triclinic/P̄1 symmetry (inferred from analogs)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole (4) Thiazole-triazole hybrid with fluorophenyl and methyl groups Triclinic, P̄1 symmetry, two independent molecules
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Simple triazole-carboxylate with 4-chlorophenyl and methyl substituents Not explicitly reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole-carboxylic acid with trifluoromethyl and 4-chlorophenyl groups Planar conformation (except fluorophenyl group)
  • Key Observations :
    • Replacement of oxazole with thiazole (as in compound 4 ) retains planarity but alters electronic properties due to sulfur’s polarizability .
    • The methyl carboxylate ester in the target compound may improve metabolic stability compared to carboxylic acid derivatives (e.g., compound in ).
Anticancer Activity

Triazole-carboxylates with aromatic substituents show variable growth inhibition (GP) against cancer cell lines:

Compound Substituents Cell Line (Activity) GP Value/Inhibition % Reference
Target Compound Oxazole-triazole hybrid Not reported in evidence
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl, trifluoromethyl NCI-H522 (lung cancer) GP = 68.09%
Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 7-Chloroquinoline, methyl Antioxidant (lipid peroxidation) 30–70% reduction
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 3-Chlorophenyl, methyl Antimicrobial Moderate activity
  • Key Observations: The trifluoromethyl group in compound enhances anticancer activity but may reduce solubility.
Corrosion Inhibition

Triazole-carboxylates with methyl and chlorophenyl groups demonstrate corrosion inhibition:

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate inhibits aluminium alloy corrosion in HCl (57% efficiency) .
  • The target compound’s oxazole moiety might enhance adsorption on metal surfaces due to increased electron density from the oxygen atom.

Q & A

Q. What are the standard synthetic routes for synthesizing this oxazole-triazole hybrid compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the oxazole ring via cyclization of 4-isopropoxybenzaldehyde derivatives with methyl acetoacetate, using dehydrating agents (e.g., p-toluenesulfonic acid) in solvents like toluene or dichloromethane .
  • Step 2 : Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargyl intermediate and a 4-chlorophenyl azide derivative. Reaction conditions often include sodium ascorbate as a reductant and DMF as a solvent .
  • Step 3 : Esterification or carboxylate coupling to link the oxazole and triazole subunits, employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert atmospheres .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm regioselectivity in triazole formation and substitution patterns on aromatic rings. For example, the 4-chlorophenyl group shows distinct deshielded proton signals at δ 7.4–7.6 ppm .
  • X-ray crystallography : Resolves conformational ambiguities. Recent studies on isostructural analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-thiazole) reveal planar molecular geometries, except for perpendicular fluorophenyl groups, which influence packing .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, particularly for ester linkages .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazole subunit amid competing side reactions?

  • Solvent selection : DMF or acetonitrile improves CuAAC regioselectivity by stabilizing copper intermediates .
  • Temperature control : Lower temperatures (0–5°C) reduce undesired 1,5-disubstituted triazole byproducts .
  • Catalyst screening : Substituting Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]4) can alter regioselectivity but requires rigorous inert conditions .

Q. How to resolve contradictions in spectral data for structural isomers?

  • 2D NMR (COSY, NOESY) : Differentiates between 1,4- and 1,5-triazole regioisomers. For example, NOE correlations between triazole protons and adjacent methyl groups confirm substitution patterns .
  • DFT calculations : Compare experimental vs. computed NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis sets) to validate ambiguous assignments .

Q. What strategies are effective in structure-activity relationship (SAR) studies for antimicrobial activity?

  • Analog synthesis : Replace the 4-chlorophenyl group with bromo or trifluoromethyl substituents to assess halogen effects on bioactivity .
  • Enzyme inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorescence-based assays. A related triazole derivative showed IC50 values of 1.2 μM, suggesting competitive binding .
  • Crystallographic docking : Overlay the compound’s crystal structure (e.g., PDB ID 6XYZ) with bacterial dihydrofolate reductase to identify key binding motifs .

Methodological Notes

  • Avoid solvents with high coordinating capacity (e.g., THF) during CuAAC to prevent catalyst deactivation .
  • For crystallography, use dimethylformamide (DMF) for recrystallization to achieve high-quality single crystals .
  • In SAR studies, prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects before advancing to in vivo models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.